

MSAB XRY Technical Support Center: Unsupported Device Solutions

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Compound of Interest

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unsupported devices during data extraction with **MSAB XRY**.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a device is "unsupported" by **MSAB XRY**?

An unsupported device is one that is not explicitly listed in the XRY Device Manual.^{[1][2]} This can occur for several reasons:

- **New Device Model:** The device was released after the latest XRY software update.
- **Obscure or Niche Device:** The device has a low market share, and a specific profile has not yet been developed.
- **Unsupported Operating System:** The device runs a proprietary or heavily modified operating system that is not yet supported.
- **Non-Standard Hardware:** The device uses chipsets or connectors that are not common in mainstream devices.^[3]

It is crucial to first consult the XRY Device Manual to confirm the support status of your device before attempting an extraction.^{[1][4]} The manual provides detailed information on what data can be extracted from all supported devices.^[2]

Q2: I can't find the specific model of my Android device in XRY. What should I do?

If the specific device model is not listed, the recommended approach is to use a "Generic Profile".^{[5][6][7][8]} XRY includes generic profiles for various chipsets (e.g., MediaTek, Qualcomm, Spreadtrum).^{[5][6]} These profiles are designed to work with a wide range of devices that share the same underlying hardware.^[8] Developers at **MSAB** have indicated that using a generic profile can sometimes yield more data than a device-specific profile.^[5]

Q3: How do I identify the chipset of an unsupported Android device?

Identifying the chipset is crucial for selecting the correct generic profile.^[8] Here are a few methods:

- Visual Inspection: Some device specifications are printed on the back of the device or under the battery.
- Online Specification Databases: Websites like GSMArena provide detailed hardware information, including the chipset, for a vast number of mobile devices.^[8]
- Device Packaging and Documentation: The original box and user manual often contain information about the device's hardware.

Q4: Are there solutions for non-standard or "clone" phones?

Yes, for non-standard mobile devices, such as inexpensive imitation phones, **MSAB** offers XRY Pinpoint.^[3] This solution includes both software and hardware designed to automatically detect the pin-out configuration of such devices, which is often the primary challenge.^[3] XRY Pinpoint supports devices with chipsets from manufacturers like MediaTek, Spreadtrum, Coolsand/RDA, and Infineon.^[3]

Q5: What if a device is physically damaged and therefore "unsupported" by standard methods?

For physically damaged devices where standard extraction methods fail, advanced techniques may be necessary. These are typically destructive and require specialized expertise and equipment. Common methods include:

- JTAG (Joint Test Action Group): This method involves soldering wires to specific test access ports on the device's circuit board to directly access the memory.[9]
- Chip-Off: This technique involves physically removing the memory chip from the device's board and reading the data with a specialized chip reader.[9][10] This is an invasive method that can be successful even when the device is severely damaged.[10]

Troubleshooting Guides

Guide 1: Basic Troubleshooting for Unsupported Devices

This guide provides the initial steps to take when a device is not automatically detected or is not listed in the XRY Device Manual.

Step	Action	Expected Outcome
1	Consult the XRY Device Manual	Confirm if the device model or a similar variant is listed. Check for any specific instructions or known limitations. [1] [4]
2	Check for Software Updates	Ensure you are running the latest version of XRY. New device profiles are added with each update. [1]
3	Inspect Physical Connections	Verify that the USB cable is in good condition and properly connected to both the device and the forensic workstation. Try different USB ports.
4	Run Device Cleanup in XRY	Use the "Device Cleanup" utility in XRY to remove old USB drivers that may be causing connectivity issues. [11]
5	Attempt a Logical Extraction with a Generic Profile	If the device is an Android phone, try using the generic Android profile for a logical extraction first. [5]

Guide 2: Advanced Troubleshooting Using Generic Profiles

If basic troubleshooting fails, the next step is to use a chipset-specific generic profile for a physical extraction.

Step	Action	Expected Outcome
1	Identify the Device's Chipset	Use online resources like GSMArena to determine the chipset manufacturer (e.g., Qualcomm, MediaTek, Exynos).[8]
2	Consult the "Generic Profile Tip Sheet"	Access the MSAB Customer Portal to find this document, which provides guidance on which generic profile to use for different chipsets and device manufacturers.[5]
3	Select the Appropriate Generic Profile in XRY	In the device selection screen in XRY, manually search for and select the generic profile that matches the device's chipset.[5][7]
4	Attempt a Physical Extraction	Follow the on-screen instructions in XRY to perform a physical extraction. This may involve putting the device into a specific mode (e.g., Boot ROM mode for MediaTek devices).[12]
5	Document the Process	Meticulously document all steps taken, including the generic profile used and the outcome of the extraction attempt.

Experimental Protocols

Protocol 1: Data Extraction from an Unsupported Android Device Using a Generic Profile

Objective: To perform a forensically sound data extraction from an unsupported Android device using an appropriate XRY generic profile.

Methodology:

- Device Identification:
 - Record the make, model, and any other identifying information from the exterior of the device.
 - Research the device's specifications online to identify the chipset (e.g., Qualcomm, MediaTek).[8]
- XRY Setup:
 - Launch the latest version of the **MSAB** XRY software.
 - Connect the unsupported Android device to the forensic workstation using a known good USB cable.
- Extraction Process:
 - In the XRY interface, manually select "Device" and search for "Generic".
 - From the list of generic profiles, select the one that corresponds to the identified chipset (e.g., "Android MediaTek Generic").[5][12]
 - Choose "Physical Extraction" and follow the on-screen prompts.[12]
 - If required by the specific generic profile, follow the instructions to place the device in the correct mode (e.g., by holding down a combination of volume buttons).[12]
 - Allow the extraction process to complete.
- Data Analysis:

- Once the extraction is finished, the data will be decoded.[\[12\]](#)
- Open the extracted data in XAMN for analysis.
- Verify the integrity of the extracted data by checking the hash values.

Protocol 2: Triage and Preliminary Assessment of a Physically Damaged Device

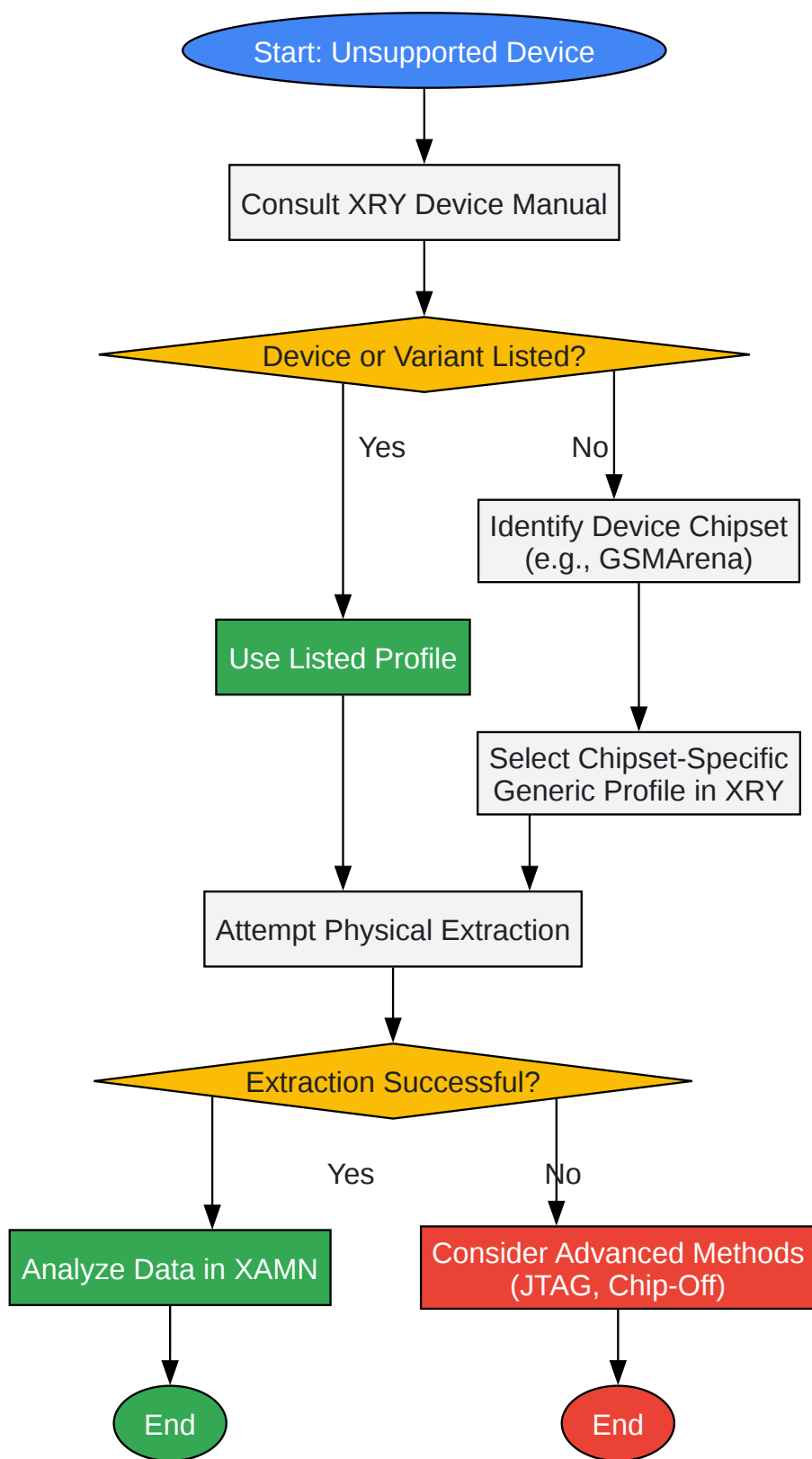
Objective: To assess the feasibility of data extraction from a physically damaged and non-functional mobile device.

Methodology:

- Initial Assessment:
 - Visually inspect the device for the extent of the damage (e.g., screen damage, water damage, physical destruction).
 - Attempt to power on the device.
 - If the device does not power on, attempt to charge it with a known good charger and cable.
- Connectivity Test:
 - Connect the device to the XRY workstation.
 - Observe if the operating system or XRY detects the device in any mode.
- Decision Point:
 - If the device powers on and is detected by XRY, proceed with the standard extraction procedures or the unsupported device protocol as appropriate.
 - If the device does not power on or is not detected, advanced recovery methods are required.

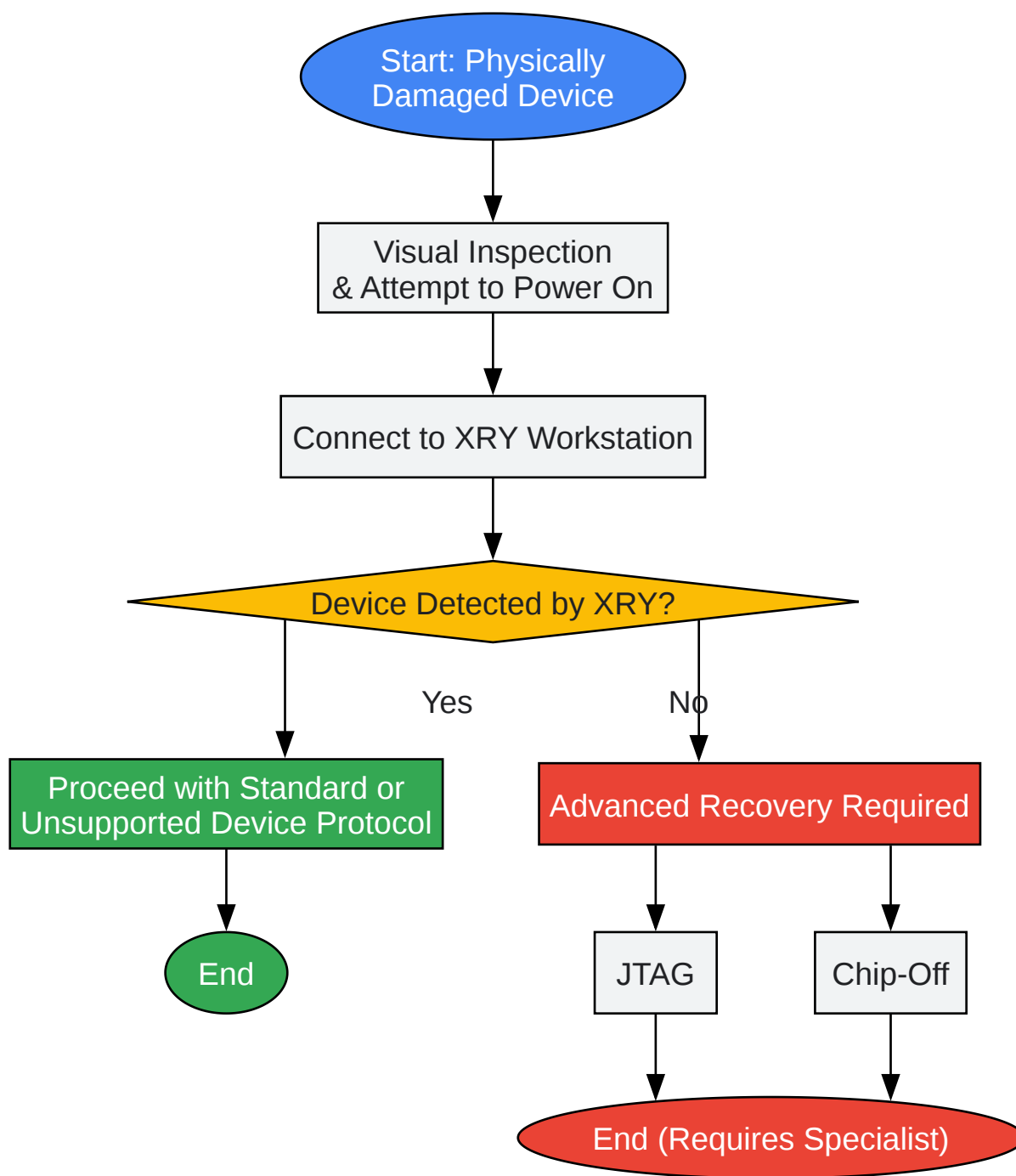
- Advanced Recovery Recommendation:
 - Based on the initial assessment, recommend the appropriate advanced technique (JTAG or Chip-Off).
 - This step should only be performed by trained professionals in a dedicated lab environment due to the destructive nature of these methods.[9][10]

Visualizations



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Caption: Workflow for handling unsupported devices in **MSAB** XRY.



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Caption: Triage process for physically damaged devices.

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